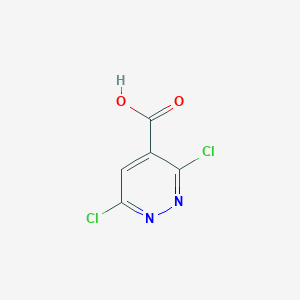

3,6-Dichloropyridazine-4-carboxylic acid

Übersicht

Beschreibung

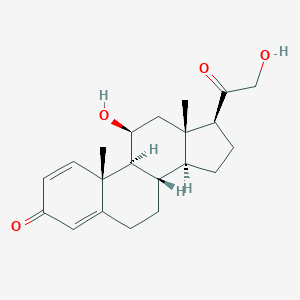

Sumiki’s acid is a naturally occurring human metabolite that was first identified in the urine of a leukemic patient. It is a significant compound in the field of metabolomics and has been studied for its various biological activities, including antitumor and antimicrobial properties .

Wirkmechanismus

Target of Action

3,6-Dichloropyridazine-4-carboxylic acid is primarily targeted towards viral proteins that are vital for cell division

Mode of Action

The compound interacts with its targets by inhibiting the production of proteins vital for cell division . This interaction results in the suppression of viral replication, thereby exerting its antiviral effects .

Biochemical Pathways

It is known that the compound interferes with the protein synthesis machinery of the virus, disrupting its life cycle and preventing its proliferation .

Result of Action

The primary result of the action of this compound is the inhibition of viral replication . By inhibiting the production of proteins necessary for viral cell division, the compound prevents the virus from proliferating within the host organism .

Biochemische Analyse

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Sumiki-Säure kann durch Fermentation bestimmter Pilze, wie z. B. Phellinus linteus und Xylaria longipes, synthetisiert werden. Der Fermentationsprozess beinhaltet die Kultivierung dieser Pilze unter kontrollierten Bedingungen, um die gewünschte Verbindung zu produzieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sumiki-Säure erfolgt typischerweise in großtechnischen Fermentationsprozessen. Diese Prozesse werden optimiert, um Ausbeute und Reinheit zu maximieren, wobei häufig Bioreaktoren und eine präzise Kontrolle der Umgebungsbedingungen wie Temperatur, pH-Wert und Nährstoffverfügbarkeit eingesetzt werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Sumiki-Säure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um Sumiki-Säure zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um Sumiki-Säure zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Sumiki-Säure zur Bildung verschiedener Carbonsäuren führen, während die Reduktion Alkoholderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Sumiki-Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Modellverbindung zur Untersuchung von Stoffwechselwegen und Enzymaktivitäten verwendet.

Biologie: Sumiki-Säure wird wegen ihrer Rolle in Stoffwechselprozessen und ihrer Wechselwirkungen mit anderen Biomolekülen untersucht.

Medizin: Untersuchungen haben gezeigt, dass Sumiki-Säure Antitumor- und antimikrobielle Aktivitäten aufweist, was sie zu einem möglichen Kandidaten für die Medikamentenentwicklung macht.

5. Wirkmechanismus

Der Wirkmechanismus von Sumiki-Säure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Es ist bekannt, dass sie bestimmte Enzyme hemmt, die an Stoffwechselprozessen beteiligt sind, was zu ihren Antitumor- und antimikrobiellen Wirkungen führt. Die genauen molekularen Zielstrukturen und Wege werden noch untersucht, aber es wird angenommen, dass sie die Synthese von Nukleinsäuren und Proteinen stören .

Ähnliche Verbindungen:

Hydroxymethylfurfural: Eine verwandte Verbindung, die einige strukturelle Ähnlichkeiten mit Sumiki-Säure aufweist.

Furfural: Eine weitere ähnliche Verbindung, die in der chemischen Industrie zur Herstellung von Harzen und als Lösungsmittel verwendet wird.

Einzigartigkeit: Sumiki-Säure ist aufgrund ihrer spezifischen biologischen Aktivitäten und ihrer Rolle als menschlicher Metabolit einzigartig. Ihre Antitumor- und antimikrobiellen Eigenschaften heben sie von anderen ähnlichen Verbindungen ab, was sie zu einem wertvollen Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht .

Vergleich Mit ähnlichen Verbindungen

Hydroxymethylfurfural: A related compound that shares some structural similarities with Sumiki’s acid.

Furfural: Another similar compound used in the chemical industry for the production of resins and as a solvent.

Uniqueness: Sumiki’s acid is unique due to its specific biological activities and its role as a human metabolite. Its antitumor and antimicrobial properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Eigenschaften

IUPAC Name |

3,6-dichloropyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXPDWDMAYSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330952 | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-08-7 | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

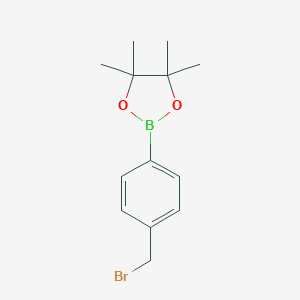

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

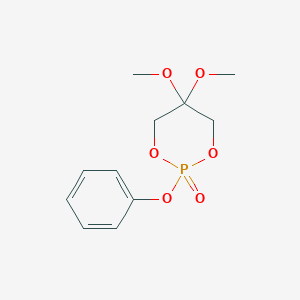

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)